molecular formula C5H4N2O B12361689 6-Methylidenepyridazin-3-one

6-Methylidenepyridazin-3-one

Cat. No.: B12361689
M. Wt: 108.10 g/mol
InChI Key: FKXRLVZWAIMUEE-UHFFFAOYSA-N
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Description

6-Methylidenepyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a six-membered ring with two adjacent nitrogen atoms and a keto group at the third position, making it a versatile scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenepyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. One common method is the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods: the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: 6-Methylidenepyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a wide range of substituted pyridazinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylidenepyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation. Others may act as inhibitors of specific enzymes, such as phosphodiesterases, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 6-Methylidenepyridazin-3-one is unique due to its specific substitution pattern and the presence of a methylene group at the sixth position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

6-methylidenepyridazin-3-one

InChI

InChI=1S/C5H4N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H2

InChI Key

FKXRLVZWAIMUEE-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC(=O)N=N1

Origin of Product

United States

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